molecular formula C16H21N3O B5685881 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide

Cat. No. B5685881
M. Wt: 271.36 g/mol
InChI Key: BRAULAAWCQTGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide, also known as THIP, is a potent GABA receptor agonist. It was first synthesized in the 1960s and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide acts as a GABA receptor agonist, binding to the GABA-A receptor and increasing its activity. GABA-A receptors are responsible for inhibitory neurotransmission in the brain, and their activation leads to a reduction in neuronal excitability. 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide enhances the activity of GABA-A receptors, leading to a reduction in anxiety, promotion of sleep, and anticonvulsant effects.
Biochemical and Physiological Effects:
3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of GABA-A receptors, leading to a reduction in neuronal excitability. Additionally, 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has been shown to increase the release of GABA in the brain, further enhancing its inhibitory effects. 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has also been found to increase the levels of certain neurotransmitters, including serotonin and dopamine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has several advantages for lab experiments, including its potency and selectivity for GABA-A receptors. It is also relatively stable and can be easily synthesized in large quantities. However, 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has some limitations, including its poor solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide research, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, there is a need for further research into the potential side effects of 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide and its interactions with other drugs. Finally, there is a need for the development of more effective and efficient synthesis methods for 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide.

Synthesis Methods

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide can be synthesized through a multi-step process involving the reaction of cycloheptanone with various reagents to form the desired product. The final step involves the reaction of propanohydrazide with the intermediate product to form 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide. The synthesis of 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide is a complex process, and it requires a high level of expertise in organic chemistry.

Scientific Research Applications

3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, epilepsy, and sleep disorders. It has been shown to be effective in reducing anxiety and promoting sleep in animal models. Additionally, 3-(7,8,9,10-tetrahydrocyclohepta[b]indol-5(6H)-yl)propanohydrazide has been found to have anticonvulsant properties and has been used in the treatment of epilepsy.

properties

IUPAC Name

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-18-16(20)10-11-19-14-8-3-1-2-6-12(14)13-7-4-5-9-15(13)19/h4-5,7,9H,1-3,6,8,10-11,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAULAAWCQTGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide

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